

Comparison of Spiro[3.4]octan-2-amine Analogs in Kinase Inhibition

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Compound of Interest

Compound Name: Spiro[3.4]octan-2-amine

Cat. No.: B15276584

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A comprehensive guide to the biological activity screening of novel **Spiro[3.4]octan-2-amine** analogs targeting the PI3K/Akt signaling pathway. This document provides a comparative analysis of their inhibitory potency, supported by detailed experimental protocols and pathway visualizations.

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and novel interactions with biological targets. The spiro[3.4]octane framework, in particular, offers a unique and rigid core for the development of new therapeutic agents. This guide presents a comparative analysis of a series of novel **Spiro[3.4]octan-2-amine** analogs designed and screened for their inhibitory activity against a key enzyme in the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of the synthesized **Spiro[3.4]octan-2-amine** analogs against the target kinase. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were determined using a luminescence-based kinase assay.



Compound ID	R1-Substituent	R2-Substituent	IC50 (nM)
S001	Н	Н	>10,000
S002	4-Fluorophenyl	Н	850
S003	3,4-Dichlorophenyl	Н	320
S004	4-Methoxyphenyl	Н	1,200
S005	4-Fluorophenyl	Methyl	650
S006	3,4-Dichlorophenyl	Methyl	150
S007	4-Methoxyphenyl	Methyl	980

Experimental Protocols Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **Spiro[3.4]octan-2-amine** analogs against the target kinase.

Materials:

- · Recombinant human kinase enzyme
- Kinase substrate peptide
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
- Test compounds (Spiro[3.4]octan-2-amine analogs) dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- White, opaque 96-well microplates
- Multichannel pipettes



Plate reader capable of measuring luminescence

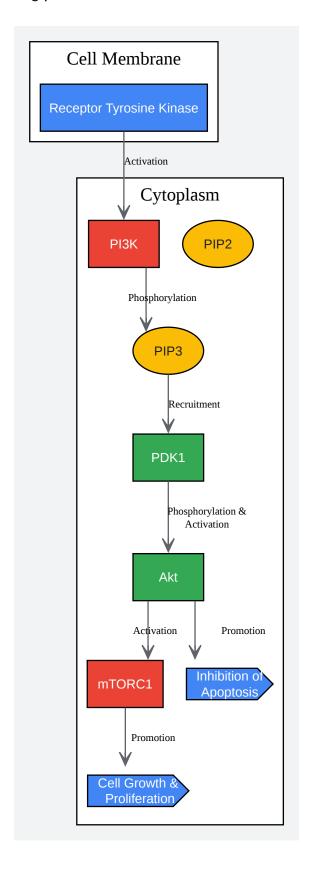
Procedure:

- A serial dilution of the test compounds is prepared in DMSO, followed by a further dilution in the kinase assay buffer.
- In a 96-well plate, 10 μ L of each compound dilution is added. For control wells, 10 μ L of DMSO (100% inhibition) and 10 μ L of assay buffer (0% inhibition) are added.
- 20 μL of the kinase enzyme solution (pre-diluted in assay buffer) is added to each well.
- The plate is incubated for 10 minutes at room temperature to allow for compound-enzyme interaction.
- To initiate the kinase reaction, 20 μL of a solution containing the kinase substrate and ATP (at a concentration close to its Km value) is added to each well.
- The plate is incubated for 60 minutes at 30°C.
- After incubation, the plate is allowed to cool to room temperature for 10 minutes.
- 50 μL of the Kinase-Glo® reagent is added to each well to stop the kinase reaction and initiate the luminescent signal.
- The plate is incubated for an additional 10 minutes at room temperature to stabilize the luminescent signal.
- The luminescence of each well is measured using a plate reader.
- The resulting data is analyzed by plotting the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC50 values are then calculated using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Visualizations Signaling Pathway and Experimental Workflow



The following diagrams illustrate the targeted signaling pathway and the general workflow of the biological activity screening process.





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Caption: PI3K/Akt Signaling Pathway.



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Caption: Biological Activity Screening Workflow.

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